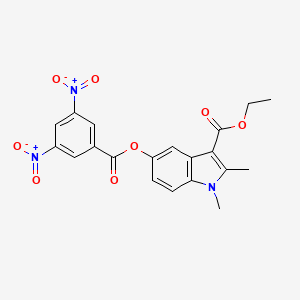

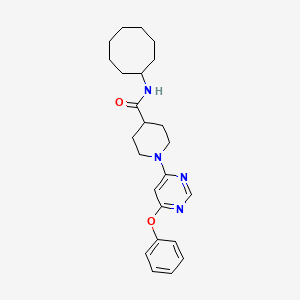

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate, also known as DIBAL-H, is a highly reactive reducing agent commonly used in organic chemistry. It is a versatile compound that can be used in a variety of reactions, making it an essential tool for synthetic chemists.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives, in general, show various biologically vital properties

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways due to their biologically active nature . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is its high reactivity, which allows for rapid and efficient reductions. Additionally, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is relatively inexpensive and easy to handle. However, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is highly reactive and must be handled with care. It can react violently with water and air, and can cause severe burns if it comes into contact with skin. Additionally, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is not a selective reducing agent and can reduce multiple functional groups, which can lead to unwanted side reactions.

Orientations Futures

There are several future directions for research involving Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate. One area of interest is the development of more selective reducing agents that can target specific functional groups. Additionally, there is potential for the use of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate in the synthesis of complex natural products and pharmaceuticals. Further research is also needed to investigate the potential toxicity of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate and its effects on the environment.

Méthodes De Synthèse

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is typically synthesized by the reaction of diisobutylaluminum hydride (DIBAL) with 3,5-dinitrobenzoyl chloride in the presence of ethyl 1,2-dimethylindole-3-carboxylate. The reaction is carried out in anhydrous conditions and requires careful handling due to the highly reactive nature of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate.

Applications De Recherche Scientifique

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is commonly used in organic synthesis as a reducing agent. It is particularly useful in the reduction of esters and nitriles to aldehydes and amines, respectively. Additionally, Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate can be used in the reduction of carboxylic acids to alcohols and ketones to alkenes. Its versatility and high reactivity make it a valuable tool in synthetic chemistry.

Propriétés

IUPAC Name |

ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O8/c1-4-30-20(25)18-11(2)21(3)17-6-5-15(10-16(17)18)31-19(24)12-7-13(22(26)27)9-14(8-12)23(28)29/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFYVJYBDVIFLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2392113.png)

![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)

![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)

![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)

![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2392127.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)